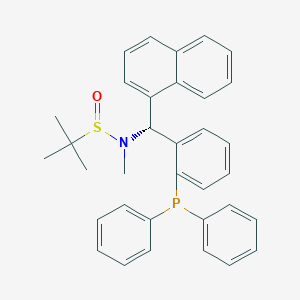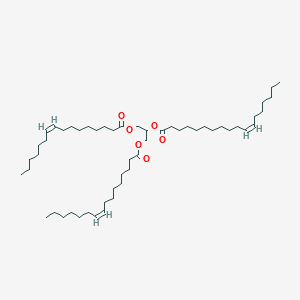
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is a triacylglycerol molecule composed of two palmitoleic acid molecules and one 11(Z)-octadecenoic acid molecule esterified to a glycerol backbone. Triacylglycerols are a type of lipid that serve as a major form of energy storage in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol typically involves the esterification of glycerol with palmitoleic acid and 11(Z)-octadecenoic acid. This can be achieved through chemical or enzymatic methods.
Chemical Synthesis: Involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Enzymatic Synthesis: Utilizes lipases as biocatalysts under mild conditions, offering higher specificity and fewer by-products.
Industrial Production Methods
Industrial production may involve large-scale enzymatic processes due to their efficiency and eco-friendliness. The process typically includes the purification of fatty acids, their esterification with glycerol, and subsequent purification of the triacylglycerol product.
化学反応の分析
Types of Reactions
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: Breaking down into glycerol and free fatty acids.
Transesterification: Exchange of fatty acid groups with other alcohols or acids.
Common Reagents and Conditions
Oxidation: Performed using reagents like hydrogen peroxide or atmospheric oxygen under controlled conditions.
Hydrolysis: Catalyzed by acids, bases, or enzymes such as lipases.
Transesterification: Catalyzed by acids, bases, or enzymes under mild to moderate temperatures.
Major Products
Oxidation: Hydroperoxides, aldehydes, ketones.
Hydrolysis: Glycerol, palmitoleic acid, 11(Z)-octadecenoic acid.
Transesterification: New esters and glycerol.
科学的研究の応用
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol has various applications in scientific research:
Chemistry: Studied for its physical and chemical properties, including melting point, solubility, and reactivity.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Explored for potential therapeutic uses, such as in lipid-based drug delivery systems.
Industry: Used in the formulation of cosmetics, food products, and biofuels.
作用機序
The mechanism of action of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol involves its metabolism in the body:
Molecular Targets: Enzymes such as lipases and esterases that hydrolyze the compound into free fatty acids and glycerol.
Pathways: The free fatty acids are further metabolized through β-oxidation to produce energy, while glycerol enters glycolysis or gluconeogenesis pathways.
類似化合物との比較
Similar Compounds
1,2,3-Triacylglycerols: Composed of three fatty acids esterified to glycerol.
1,3-Dipalmitoyl-2-Oleoyl Glycerol: Similar structure but with oleic acid instead of 11(Z)-octadecenoic acid.
Uniqueness
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is unique due to its specific combination of fatty acids, which may confer distinct physical, chemical, and biological properties compared to other triacylglycerols.
特性
分子式 |
C53H96O6 |
|---|---|
分子量 |
829.3 g/mol |
IUPAC名 |
1,3-bis[[(Z)-hexadec-9-enoyl]oxy]propan-2-yl (Z)-octadec-11-enoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21- |
InChIキー |
CTVQVPZGEHHSBY-BUTYCLJRSA-N |
異性体SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC |
正規SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)

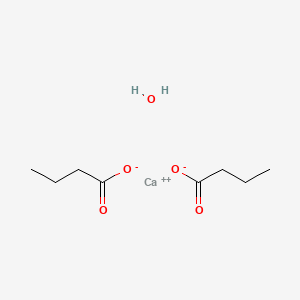
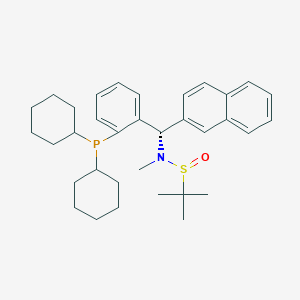

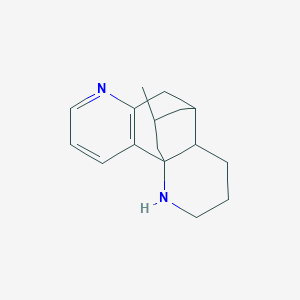
![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)

![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)


![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)
